3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
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Overview
Description
3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide: is a chemical compound with the molecular formula C10H13ClFNO2S . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfonamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like hydrogen gas and palladium on carbon.
Major Products:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amines.
Scientific Research Applications
Chemistry: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various chemical reactions to introduce sulfonamide functionality .
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is often used in assays to investigate enzyme inhibition and protein binding .
Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, and this compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide, particularly the presence of chloro and fluorophenyl groups.
3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide: Another compound with similar functional groups, used in various chemical and biological applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups enhances its binding affinity and specificity for molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c11-6-1-7-16(14,15)13-8-9-2-4-10(12)5-3-9/h2-5,13H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCVXJJAZGSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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